molecular formula C11H15NO3 B7540683 2,4-dimethoxy-N,N-dimethylbenzamide

2,4-dimethoxy-N,N-dimethylbenzamide

Cat. No.: B7540683
M. Wt: 209.24 g/mol
InChI Key: WQSSLCQIRPDSDA-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N,N-dimethylbenzamide is a benzamide derivative characterized by two methoxy groups at the 2- and 4-positions of the benzene ring and dimethyl substituents on the amide nitrogen. This compound is of interest in organic synthesis and materials science due to its electronic and steric properties, which influence reactivity, solubility, and intermolecular interactions. The methoxy groups act as electron-donating substituents, modulating the aromatic ring's electron density and affecting conjugation with the carbonyl group .

Properties

IUPAC Name

2,4-dimethoxy-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(2)11(13)9-6-5-8(14-3)7-10(9)15-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSSLCQIRPDSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N,N-dimethylbenzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with dimethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with dimethylamine to yield the desired benzamide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves continuous monitoring and control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the substituent used.

Scientific Research Applications

2,4-Dimethoxy-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Benzamides

Structural Analogues and Substituent Effects

Key analogues include:

  • 4-Hexyl-N,N-dimethylbenzamide : Features a hexyl chain at the para position, enhancing lipophilicity .
  • 4-Hydroxy-N,N-dimethylbenzamide : A polar analogue with a hydroxyl group, influencing hydrogen bonding and acidity .
  • N,N-Dimethyl-4-nitrobenzamide : Contains an electron-withdrawing nitro group, altering electronic properties and reactivity .
Table 1: Substituent Effects on Key Properties
Compound Substituents Boiling Point/Melting Point Solubility Trends Key Reactivity Observations
2,4-Dimethoxy-N,N-dimethylbenzamide 2,4-OCH₃ Not reported High in polar aprotic solvents Enhanced steric hindrance; slower esterification vs. unsubstituted
N,N-Dimethylbenzamide None Not reported Moderate in DMF, THF High hydrogenation yield (95%) to benzyl alcohol
4-Hexyl-N,N-dimethylbenzamide 4-C₆H₁₃ Colorless oil Lipophilic; soluble in THF Efficient Fe-catalyzed synthesis (95% yield)
4-Hydroxy-N,N-dimethylbenzamide 4-OH Not reported High in polar solvents Potential for metal coordination
N,N-Dimethyl-4-nitrobenzamide 4-NO₂ Not reported Low in non-polar solvents Mechanochemical synthesis suitability

Reactivity in Catalytic Reactions

Hydrogenation
  • N,N-Dimethylbenzamide undergoes hydrogenation to benzyl alcohol with 95% yield using Pd-In₂O₃ catalysts .
Esterification
  • N,N-Dimethylbenzamide derivatives with electron-donating groups (e.g., methoxy) exhibit lower esterification yields. For example, para-methoxy substitution reduces yield to 65% vs. 78% for the parent compound under Mn-catalyzed conditions .
  • 4-Trifluoromethyl-N,N-dimethylbenzamide : Electron-withdrawing groups improve esterification yields (84%) due to enhanced carbonyl electrophilicity .

Solvent Effects on Physical Properties

  • N,N-Dimethylbenzamide shows solvent-dependent ¹³C NMR chemical shifts. Polar solvents (e.g., DMSO) increase carbonyl carbon shifts by 2–3 ppm due to hydrogen bonding, while non-polar solvents (e.g., CCl₄) minimize this effect .
Table 2: Rotational Barriers (ΔG‡) in Different Solvents
Compound Solvent ΔG‡ (kJ/mol) Observation
N,N-Dimethylbenzamide CDCl₃ 75.3 Barrier correlates with solvent ET(30)
N,N-Dimethylbenzamide DMSO-d₆ 82.1 Higher barrier due to H-bonding

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